N-(tert-Butyl)pteridin-4-amine
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Overview
Description
N-(tert-Butyl)pteridin-4-amine: is an aromatic heterocyclic compound with the molecular formula C10H13N5. It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring. The tert-butyl group attached to the nitrogen atom at the 4-position of the pteridine ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)pteridin-4-amine typically involves the reaction of pteridine derivatives with tert-butylamine. One common method is the condensation reaction of paranitrobenzoyl chloride with tert-butylamine, followed by catalytic hydrogenation to yield this compound . The reaction is carried out in a mixed solvent system, such as toluene and water, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butyl)pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(tert-Butyl)pteridin-4-amine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-tert-Butyl amides: These compounds share the tert-butyl group and amide functionality, but differ in the core structure.
tert-Butanesulfinamide: This compound is used in asymmetric synthesis and shares the tert-butyl group but has different chemical properties.
Uniqueness: N-(tert-Butyl)pteridin-4-amine is unique due to its pteridine core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N5 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-tert-butylpteridin-4-amine |
InChI |
InChI=1S/C10H13N5/c1-10(2,3)15-9-7-8(13-6-14-9)12-5-4-11-7/h4-6H,1-3H3,(H,12,13,14,15) |
InChI Key |
DAKORCQDLAIKSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC=NC2=NC=CN=C21 |
Origin of Product |
United States |
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